molecular formula C15H24N2 B1449075 (1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene CAS No. 1217659-67-0

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Cat. No. B1449075
M. Wt: 232.36 g/mol
InChI Key: SKOLRLSBMUGVOY-APIJFGDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene, also known as 1R-2S-9S-10S-3,15-diazatetracycloheptadec-7-ene, is a new chemical compound with a unique structure. It has been shown to have a wide range of applications in scientific research, including as a synthetic reagent, a catalyst, and a biological probe.

Scientific Research Applications

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3,15-diazatetracycloheptadec-7-ene has been used in a number of scientific research applications. It has been used as a synthetic reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a biological probe for studying enzyme-catalyzed reactions. It has also been used as a model system for studying the effects of chemical modifications on the structure and properties of organic compounds.

Mechanism Of Action

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3,15-diazatetracycloheptadec-7-ene is a diazonium salt, which can be used to form covalent bonds with other molecules. The mechanism of action is dependent on the reaction conditions and the nature of the substrate. In general, the diazonium salt reacts with a suitable nucleophile to form an intermediate, which is then reduced to the desired product.

Biochemical And Physiological Effects

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3,15-diazatetracycloheptadec-7-ene has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and xenobiotics.

Advantages And Limitations For Lab Experiments

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3,15-diazatetracycloheptadec-7-ene has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize, and it is inexpensive and stable. However, it is not very soluble in water, and it is not very reactive in the absence of a suitable nucleophile.

Future Directions

(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3,15-diazatetracycloheptadec-7-ene has potential for further applications in scientific research. Potential future directions include further studies of its biochemical and physiological effects, its use as a catalyst for organic reactions, and its use as a model system for studying the effects of chemical modifications on organic compounds. Additionally, further research could be conducted on its potential applications in drug development, as well as its potential for use in the synthesis of other compounds.

properties

IUPAC Name

(1R,2S,9S,10S)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLRLSBMUGVOY-APIJFGDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C=C4[C@H]3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969642

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 2
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 3
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 4
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 5
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 6
(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

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